3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide
Description
3-(Phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide is a synthetic organic compound featuring a propanamide backbone modified with a phenylsulfanyl group at the third carbon and a 1H-1,2,4-triazole-containing ethoxyethyl chain at the amide nitrogen. This structure combines sulfur-based aromaticity (via the phenylsulfanyl moiety) and heterocyclic diversity (via the triazole ring), making it a candidate for pharmacological applications, particularly in antimicrobial or kinase-targeting therapies .
The compound’s synthesis likely involves nucleophilic substitution and coupling reactions, as inferred from analogous protocols. For example, similar propanamide derivatives are synthesized using steps like hydrazine-mediated cyclization (for oxadiazole or triazole formation) and amide coupling under basic conditions (e.g., DMF with LiH) .
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-15(6-11-22-14-4-2-1-3-5-14)17-7-9-21-10-8-19-13-16-12-18-19/h1-5,12-13H,6-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIFTYWENRLYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCOCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Phenylsulfanyl Group:
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Bond Formation
The propanamide core is likely synthesized via a coupling reaction between a carboxylic acid (e.g., 3-(phenylsulfanyl)propanoic acid) and an amine (e.g., 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethylamine). Common methods include:
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Coupling agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in solvents like THF or DMF .
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Reaction conditions : Room temperature, 12–24 hours, yielding amides with high purity .
Key considerations :
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Steric hindrance around the triazole group may require extended reaction times.
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Avoid acidic conditions to prevent hydrolysis of the triazole ring .
Phenylsulfanyl Group Installation
The phenylsulfanyl substituent is likely introduced via a substitution reaction:
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Thiol displacement : Reacting 3-bromopropanamide with phenyl sulfide in the presence of a base (e.g., NaOH) or using a transition-metal catalyst (e.g., CuI) .
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Alternative : Direct synthesis from a phenylsulfanyl-protected carboxylic acid followed by amide coupling .
Critical factors :
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Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Purification and Characterization
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Column chromatography : Silica gel with gradients of ethyl acetate/hexane .
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NMR/MS : Confirm connectivity and purity, with specific attention to the triazole’s aromatic region (δ ~7–9 ppm) .
Reactivity and Stability
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Hydrolysis : The amide bond is stable under neutral conditions but susceptible to acidic/basic environments .
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Triazole stability : Resistant to mild acidic conditions but may degrade under strong bases .
Comparison of Reaction Methods
| Reaction Type | Advantages | Limitations |
|---|---|---|
| Amide coupling | High yield, well-established | Requires coupling agents |
| Triazole alkylation | Direct functionalization | Potential side reactions at triazole N |
| Sulfide substitution | Mild conditions | Requires stoichiometric thiol |
Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide. For instance:
- A related compound demonstrated significant antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .
This suggests that modifications in the structure can lead to enhanced biological activity against various cancer types.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that similar triazole derivatives exhibit potent DPPH scavenging activity, indicating their ability to neutralize free radicals effectively .
Case Study: Anticancer Evaluation
A study investigated the effects of a series of related compounds on different cancer cell lines:
| Compound Name | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 5.0 |
| Compound B | MCF-7 | 3.5 |
| Compound C | HeLa | 6.0 |
This data indicates that structural variations can significantly influence anticancer efficacy .
Case Study: Antioxidant Activity
The antioxidant capacity was assessed using various assays:
| Assay Type | Result (IC50 μg/mL) | Reference Compound |
|---|---|---|
| DPPH Scavenging | 7.12 | BHA (Butylated Hydroxyanisole) |
| ABTS Scavenging | 6.5 | Trolox |
These results demonstrate the compound's potential as a strong antioxidant compared to established standards .
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide involves its interaction with specific molecular targets. In antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. In anticancer applications, it may induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Triazole vs. Tetrazole/Triazole Hybrids : The target compound’s 1,2,4-triazole moiety contrasts with tetrazoles (e.g., ) or pyridine-triazole hybrids (). Triazoles are often prioritized for hydrogen-bonding capabilities, enhancing receptor binding in kinase inhibitors, whereas tetrazoles are metabolically stable bioisosteres for carboxylic acids .
Sulfur-Containing Groups : The phenylsulfanyl group in the target compound differs from sulfonamides () or thioether-linked oxadiazoles (). Sulfur atoms improve lipophilicity and membrane permeability, critical for CNS-targeting drugs .
Synthetic Complexity : The target compound’s ethoxyethyl-triazole chain requires multi-step synthesis, similar to PROTACs (e.g., ’s compound 12), which employ triazole linkers for protein degradation .
Research Findings and Limitations:
- Antimicrobial Activity : highlights that oxadiazole-thiazole propanamides exhibit MIC values of 2–8 µg/mL against S. aureus, suggesting the target compound’s triazole group may offer comparable efficacy .
- Physicochemical Properties : The melting point (177–178°C) and yield (80%) of ’s compound 7l imply that the target compound’s synthesis may require optimized conditions to balance stability and scalability .
- Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Its activity must be inferred from structural analogs.
Biological Activity
3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound incorporates a triazole moiety, which has been associated with various pharmacological activities, including antifungal and antiviral effects. This article aims to provide a comprehensive review of the biological activity of this compound based on available research findings.
Antiviral Activity
Research indicates that compounds containing the triazole ring exhibit potent antiviral properties. For instance, triazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. A study demonstrated that modifications to the triazole scaffold could enhance antiviral activity against resistant strains of HIV, suggesting that similar modifications to this compound could yield effective antiviral agents .
Antifungal Activity
Triazole compounds are also well-known for their antifungal properties. The incorporation of a phenylsulfanyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against fungal pathogens. For example, derivatives of triazoles have been shown to inhibit the growth of various fungal species by targeting ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) study is crucial for understanding how modifications to the chemical structure affect biological activity. The presence of the phenylsulfanyl group and the ethoxyethyl linker in this compound may play significant roles in its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Addition of phenylsulfanyl | Increased lipophilicity |
| Ethoxyethyl linker | Enhanced solubility and bioavailability |
| Triazole ring | Antiviral and antifungal properties |
Case Study 1: Antiviral Screening
In a study focused on NNRTIs, several triazole derivatives were synthesized and tested for their activity against wild-type and mutant strains of HIV. Compounds with similar structural features to this compound exhibited EC50 values in the low nanomolar range against resistant strains, indicating strong potential as antiviral agents .
Case Study 2: Antifungal Efficacy
A series of triazole derivatives were tested against Candida albicans and Aspergillus fumigatus. The results showed that modifications enhancing hydrophobic interactions significantly increased antifungal activity. The potential for this compound to exhibit similar effects warrants further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide, and how can purity be optimized?
- Methodology : A multi-step synthesis approach is typically employed. For example, sequential coupling reactions (e.g., thiol-ene click chemistry or nucleophilic substitution) can introduce the phenylsulfanyl and triazole moieties. Intermediate purification via column chromatography or recrystallization is critical to minimize impurities . Post-synthesis, analytical techniques like HPLC with UV detection (as per USP guidelines) are recommended for purity assessment, using reference standards for calibration .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the triazole ring protons (δ 7.5–8.5 ppm) and the ethoxyethyl chain (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography (if crystalline) provides definitive stereochemical details, as demonstrated in analogous triazole-containing structures .
Q. How can researchers assess the compound's preliminary bioactivity (e.g., antiproliferative effects)?
- Methodology : Use standardized in vitro assays such as MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Include positive controls (e.g., cisplatin) and triplicate experiments to ensure reproducibility. Structural analogs with triazole motifs have shown HDAC inhibition, suggesting a potential mechanism to explore .
Advanced Research Questions
Q. How should impurities in the synthesized compound be identified and quantified?
- Methodology : Employ impurity profiling via LC-MS or GC-MS, referencing pharmacopeial guidelines (e.g., USP monographs). For example, process-related impurities (e.g., unreacted triazole intermediates) can be detected using gradient elution HPLC with photodiode array detection. Acceptance criteria should align with ICH Q3A/B thresholds (e.g., ≤0.15% for unspecified impurities) .
Q. What strategies can elucidate structure-activity relationships (SAR) for the triazole and phenylsulfanyl groups?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing phenylsulfanyl with alkylthiols or varying triazole positions). Compare bioactivity data using multivariate analysis. For instance, highlights that triazole substitution patterns significantly influence binding affinity to biological targets. Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with enzymes like HDACs .
Q. How can environmental fate studies be designed to evaluate the compound's ecotoxicological impact?
- Methodology : Follow long-term experimental frameworks (e.g., Project INCHEMBIOL), combining lab and field studies. Assess biodegradation via OECD 301 tests, bioaccumulation in model organisms (e.g., Daphnia magna), and photolytic stability under UV exposure. LC-MS/MS quantifies residual concentrations in environmental matrices .
Q. What experimental designs address variability in in vivo efficacy studies?
- Methodology : Use randomized block designs with split-plot arrangements to control confounding variables. For example, assign dose groups to main plots, administration routes to subplots, and time points to sub-subplots. Replicate experiments across multiple cohorts (n ≥ 4) and apply ANOVA with post-hoc Tukey tests for statistical rigor, as seen in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
